molecular formula C10H11BrO3S B1326231 Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate CAS No. 951889-19-3

Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate

Cat. No. B1326231
CAS RN: 951889-19-3
M. Wt: 291.16 g/mol
InChI Key: HANQUKJYTLPXQK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate, commonly referred to as EBT, is an organic compound that has a wide range of uses in scientific research. It is a colorless liquid with a boiling point of 147°C and a melting point of -56°C. EBT has been used in a variety of applications in the laboratory, including as a catalyst for a variety of reactions and as a reagent in the synthesis of various compounds. In addition, it has been used in the study of biochemical and physiological processes in cells, as well as in the development of new pharmaceuticals. In

Scientific Research Applications

Crystallography and Structural Analysis

Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate: has been utilized in crystallography to determine molecular and crystal structures through single crystal X-ray diffraction data. This compound, due to its complex structure, can help in understanding the crystal packing stability influenced by weak intermolecular interactions such as O–H…O or C–H…O .

Organic Synthesis

This compound acts as an activated unsaturated system in conjugated addition reactions of carbanions in the presence of basic catalysts. It’s valuable in the synthesis of various biologically active molecules, particularly in the creation of chalcone derivatives .

Polymer Science

The related thiophene derivatives are significant in polymer science, especially in the autopolymerization reactions to create polythiophenes. These polymers have applications in electronics due to their conductivity and optical properties affected by external stimuli .

Pharmaceutical Research

Thiophene derivatives, including Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate , are incorporated into natural products and medicines. Their unique electronic and redox properties make them suitable for drug design and synthesis .

Material Chemistry

Employed in the design of functional materials, this compound’s derivatives exhibit unique electronic, optical, and redox properties, which are crucial for developing new materials with specific desired properties .

Dye and Pigment Industry

Due to the compound’s ability to stabilize in various oxidation states, it serves as a building block in the fields of dyes and pigments, contributing to the development of photoresponsive dyes .

Agrochemical Development

The compound’s derivatives are used in agrochemicals, where their stability and reactivity can lead to more effective and safer agricultural chemicals .

Electronics and Optoelectronics

Thiophene derivatives are applied in the manufacturing of field-effect transistors, electro-luminescent devices, and solar cells. The compound’s properties enable it to be used in the development of components with high charge transport properties .

properties

IUPAC Name

ethyl 4-(3-bromothiophen-2-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3S/c1-2-14-9(13)4-3-8(12)10-7(11)5-6-15-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANQUKJYTLPXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275886
Record name Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate

CAS RN

951889-19-3
Record name Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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